2-Chloro-2,3-dimethylbutane

Description

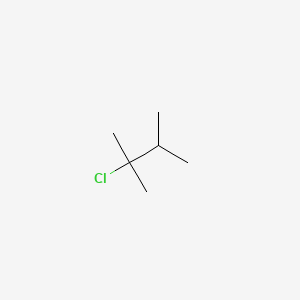

2-Chloro-2,3-dimethylbutane is an organic compound with the molecular formula C6H13Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom within a branched alkane structure. This compound is known for its use in various chemical reactions and industrial applications.

Propriétés

IUPAC Name |

2-chloro-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-5(2)6(3,4)7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMQRALQJLCVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208124 | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-57-0 | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-2,3-dimethylbutane can be synthesized through the addition of hydrochloric acid (HCl) to 2,3-dimethyl-2-butene. This reaction typically occurs under controlled conditions, often in the presence of a solvent like methylene chloride. The reaction can be represented as follows:

C6H12+HCl→C6H13Cl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-2,3-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products:

Substitution: 2,3-dimethyl-2-butanol.

Elimination: 2,3-dimethyl-2-butene.

Oxidation: Various oxidized products depending on the reaction conditions.

Applications De Recherche Scientifique

2-Chloro-2,3-dimethylbutane is a chlorinated alkane with several applications, particularly in chemical synthesis and manufacturing.

Use as an Intermediate in Chemical Synthesis

- Production of Dimethylbutenes and Related Compounds this compound is a precursor in the production of dimethyl-substituted C4 olefins, such as 3,3-dimethylbutene-1 (neohexene) and mixtures of 2,3-dimethylbutene-1 and 2,3-dimethylbutene-2 . These olefins are valuable intermediates for industrial syntheses, including the manufacture of acetyl-HMT (a musk fragrance) .

- Dehydrochlorination Reactions this compound can undergo dehydrochlorination to produce 2,3-dimethylbutenes. This process involves reacting 1-chloro-3,3-dimethylbutane (neohexyl chloride) and monochlorination products of 2,3-dimethylbutane with a base such as sodium hydroxide or potassium hydroxide .

- Synthesis of Quinolines 2-chloroquinoline-3-carbaldehyde and related analogs can be used to synthesize quinoline ring systems and construct fused or binary quinoline-cord heterocyclic systems .

Industrial Applications

- Solvent 2,3-dimethylbutane, which can be derived from this compound, is used as a solvent in various industrial applications .

- Manufacturing Intermediates 2,3-dimethylbutane is also employed as an intermediate in the production of other chemicals .

- Other uses Glycol ethers, which can be produced using 2,3-dimethylbutane derivatives, are suitable as brake and hydraulic fluids, coolants, heating media, lubricants, and selective adsorbents for acid gases .

Reactivity

- E2 Reactions When this compound reacts with a base in E2 reactions, it generates two products because of the different possible orientations of the eliminated hydrogen atom .

- Monochlorination In the presence of light, chlorine can substitute for one or more of the hydrogens in alkanes, leading to monochlorination products .

Mécanisme D'action

The mechanism of action of 2-Chloro-2,3-dimethylbutane in chemical reactions involves the formation of carbocations and subsequent rearrangements. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound forms a double bond through the loss of a hydrogen atom and a chlorine atom. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparaison Avec Des Composés Similaires

- 2-Chloro-2-methylbutane

- 2-Chloro-3-methylbutane

- 2-Chloro-2,2-dimethylbutane

Comparison: 2-Chloro-2,3-dimethylbutane is unique due to its specific branching and the position of the chlorine atom. Compared to similar compounds, it exhibits distinct reactivity patterns, particularly in substitution and elimination reactions. The presence of two methyl groups adjacent to the chlorine atom influences its chemical behavior, making it a valuable compound for studying steric and electronic effects in organic reactions.

Activité Biologique

2-Chloro-2,3-dimethylbutane (C6H13Cl) is an organochlorine compound with significant biological activity that has been studied in various contexts, including its reactivity and potential effects on biological systems. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C6H13Cl

Molecular Weight: 120.62 g/mol

IUPAC Name: this compound

CAS Registry Number: 594-57-0

InChIKey: HEMQRALQJLCVBR-UHFFFAOYSA-N

The structure of this compound features a chlorine atom attached to a tertiary carbon, which influences its reactivity in nucleophilic substitution reactions. The compound can exist as two enantiomers due to the presence of chiral centers.

-

Nucleophilic Substitution Reactions:

- This compound primarily undergoes nucleophilic substitution reactions (SN1 and SN2 mechanisms). The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .

- The reaction kinetics can be influenced by steric hindrance due to the bulky methyl groups adjacent to the chlorine atom.

-

Potential Toxicity:

- As with many organochlorine compounds, there is potential for toxicity. Studies have indicated that chlorinated hydrocarbons can disrupt endocrine functions and have neurotoxic effects in higher concentrations .

- The compound's interaction with DNA has been noted, where it may form adducts that could lead to mutagenic changes .

Case Studies

- Environmental Impact:

- Pharmacological Studies:

Table 1: Reactivity Profile of this compound

| Reaction Type | Mechanism | Rate Constant | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | SN1 | Variable | Polar protic solvents |

| Nucleophilic Substitution | SN2 | Moderate | Polar aprotic solvents |

Table 2: Toxicological Data Summary

| Endpoint | Result | Reference |

|---|---|---|

| Acute toxicity | LD50 > 2000 mg/kg | Environmental Protection Agency (EPA) |

| Mutagenicity | Positive in vitro | National Toxicology Program |

| Endocrine disruption | Observed effects | Toxicological Studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.